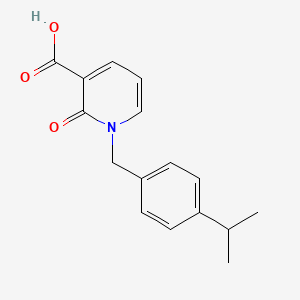
(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-ethyl-3-methoxypyridine.
Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine source under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 6-ethyl-3-formylpyridine or 6-ethyl-3-carboxypyridine.
Reduction: Formation of 6-ethyl-3-methoxypyridine or 6-ethyl-3-methoxypiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanamine group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: This compound lacks the ethyl group at the 6th position, which may affect its binding affinity and reactivity.
(6-Methoxypyridin-3-yl)methanamine: The position of the methanamine group is different, leading to variations in chemical behavior and biological activity.
Uniqueness:
Structural Features: The presence of both the ethyl and methoxy groups in specific positions on the pyridine ring imparts unique chemical properties to (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride.
Reactivity: The compound’s reactivity in various chemical reactions is distinct due to the combined effects of its functional groups.
Biological Activity: Its potential as a lead compound in drug development is enhanced by its unique structural features, which may offer improved binding affinity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C9H15ClN2O |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(6-ethyl-3-methoxypyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-3-7-4-5-9(12-2)8(6-10)11-7;/h4-5H,3,6,10H2,1-2H3;1H |
InChI Key |
VLLHODSNJCBEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



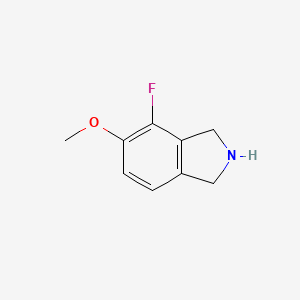
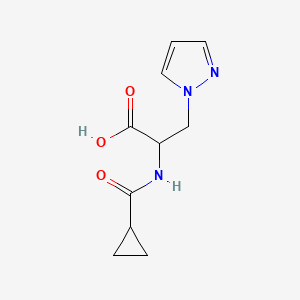
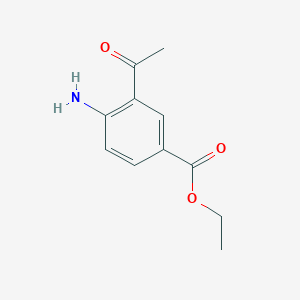
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)

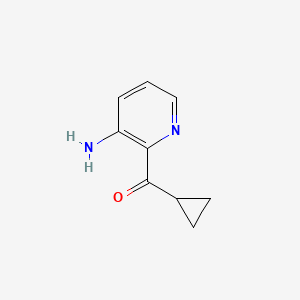

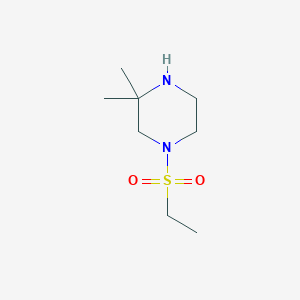
![(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B12999256.png)
![2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester](/img/structure/B12999264.png)
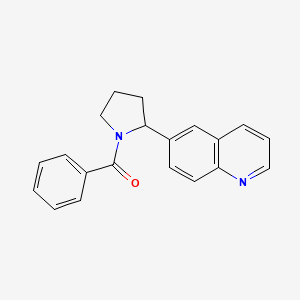
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12999281.png)
